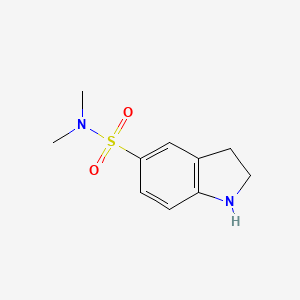

N,N-Dimethylindoline-5-Sulfonamide

Description

Historical Context and Evolution of Sulfonamide Compounds in Drug Discovery

The era of sulfonamide drugs, the first broadly effective systemic antibacterials, began in the 1930s. wikipedia.orgebsco.com A research team at Bayer AG, then part of IG Farben in Germany, was investigating coal-tar dyes as potential antimicrobial agents. wikipedia.org In 1932, experiments led by Gerhard Domagk showed that a red dye named Prontosil could protect mice from deadly streptococcal infections. ebsco.comopenaccesspub.org This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, was a watershed moment in medicine. openaccesspub.org

It was soon discovered by scientists at the Pasteur Institute that Prontosil was a prodrug; in the body, it is metabolized into its active form, sulfanilamide. wikipedia.orgopenaccesspub.org Sulfanilamide had been first synthesized in 1906 and was widely used in the dye industry, meaning its patent had expired, making it accessible to many manufacturers. wikipedia.org This led to a "sulfa craze" in the late 1930s, with hundreds of companies producing various sulfa formulations. wikipedia.org

The widespread use of these "miracle drugs" during the years leading up to and including World War II is credited with saving tens of thousands of lives, including those of Winston Churchill and Franklin Delano Roosevelt Jr. wikipedia.orghuvepharma.com They were instrumental in preventing wound infections among soldiers. wikipedia.org The success of sulfonamides paved the way for the antibiotic revolution. wikipedia.org

The sulfonamide functional group became the foundation for several classes of drugs beyond antibacterials. wikipedia.org Research into the side effects of antibacterial sulfonamides led to the development of new therapeutic classes. For example, the observation that some sulfa drugs caused hypoglycemia led to the development of sulfonylureas for treating diabetes, with tolbutamide (B1681337) being introduced in 1956. openaccesspub.org Similarly, thiazide diuretics, like hydrochlorothiazide, were developed from sulfonamide structures. wikipedia.org Today, sulfonamides are used for a variety of conditions, including infections, inflammatory bowel disease, and seizures, and remain important therapeutic agents. ebsco.comfrontiersrj.com

| Compound | Year of Discovery/Introduction | Significance |

| Prontosil | 1932 | The first sulfonamide drug, a prodrug for sulfanilamide. wikipedia.orgopenaccesspub.org |

| Sulfanilamide | 1936 (as active agent) | The active antibacterial metabolite of Prontosil. openaccesspub.org |

| Sulfapyridine | 1938 | An early sulfonamide effective against pneumonia. openaccesspub.org |

| Sulfacetamide | 1941 | Used against urinary tract infections. openaccesspub.org |

| Sulfaquinoxaline | ~WWII | Developed as a veterinary coccidiostat for poultry. huvepharma.com |

| Tolbutamide | 1956 | The first sulfonylurea compound for clinical use in diabetes treatment. openaccesspub.org |

The Indoline (B122111) Scaffold as a Privileged Structure in Medicinal Chemistry

The indoline ring system, a bicyclic heterocyclic amine, is recognized by medicinal chemists as a "privileged scaffold." This term denotes a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for drug discovery. The versatility of the indoline structure is evident in its presence in numerous natural products and synthetic pharmacologically active compounds. researchgate.netekb.eg

Indoline and its aromatic counterpart, indole (B1671886), are key components in drugs with a wide array of therapeutic applications, including:

Anticancer agents: The indoline ring is a fascination for chemists designing antitumor compounds due to its presence in scaffolds that exhibit antiproliferative effects through various mechanisms. researchgate.netrsc.org

Antihypertensive agents researchgate.net

Antimicrobial agents researchgate.netekb.eg

Anti-inflammatory agents researchgate.netekb.eg

The structural properties of the indoline scaffold allow for the strategic placement of various substituents, enabling the fine-tuning of a molecule's biological activity and properties. mdpi.com Its widespread use as a building block in both medicinal chemistry and asymmetric synthesis highlights its importance. ekb.eg Recent research has even explored new chemical reactions to make the synthesis of complex indoline scaffolds easier and more practical for pharmaceutical development. sciencedaily.com

| Drug Name (Example) | Therapeutic Area | Scaffold |

| Perindopril | Antihypertensive | Contains an indoline moiety |

| Indapamide | Diuretic/Antihypertensive | Contains an indoline moiety wikipedia.org |

| Sunitinib | Anticancer | Contains an oxindole (B195798) (oxidized indoline) core |

| Nintedanib | Anticancer/Antifibrotic | Contains an indoline moiety |

Integration of Sulfonamide Moieties within Heterocyclic Systems: The Case of Indoline-Sulfonamides

The strategic combination of a sulfonamide group with a heterocyclic ring system like indoline is a common and effective approach in medicinal chemistry to generate novel molecules with specific biological activities. This molecular hybridization aims to synergize the beneficial properties of both moieties.

Indoline-sulfonamides have emerged as a significant class of compounds in contemporary research, particularly in oncology and infectious disease. The sulfonamide group is a well-established zinc-binding group (ZBG), capable of coordinating with zinc ions present in the active sites of metalloenzymes. nih.gov This property is central to the mechanism of action for many sulfonamide-based inhibitors.

A key area of investigation for indoline-sulfonamides is their activity as inhibitors of carbonic anhydrases (CAs). nih.gov Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and play a role in tumor growth and metastasis by regulating pH. nih.govresearchgate.net By designing indoline-sulfonamides that can selectively inhibit these tumor-associated CAs, researchers aim to develop novel anticancer therapies. nih.govmdpi.com

Furthermore, indoline-sulfonamides have been investigated as potential antibacterial agents. They have been shown to inhibit the bacterial enzyme DapE, which is essential for lysine (B10760008) biosynthesis in many bacteria. nih.gov Inhibitors of this enzyme hold promise as antibiotics with a new mechanism of action. nih.gov

The synthesis of these compounds typically involves reacting an indoline or a substituted indoline with a sulfonyl chloride, or by acylating a pre-formed indoline-sulfonamide. nih.govnih.gov

Strategic Importance of N,N-Dimethylindoline-5-Sulfonamide in Contemporary Research

This compound (CAS 99169-99-0) is a specific molecule within the broader class of indoline-sulfonamides. bldpharm.comnih.gov Its strategic importance in research lies primarily in its role as a chemical building block or a scaffold for the synthesis of more complex and biologically active molecules. bldpharm.com

While research often focuses on derivatives, the parent this compound structure provides a validated foundation. For instance, studies on libraries of 1-acylindoline-5-sulfonamides have demonstrated their potential as inhibitors of cancer-related carbonic anhydrases (CA IX and XII) and have shown moderate antiproliferative effects against cancer cell lines, even under hypoxic conditions which often lead to drug resistance. nih.govmdpi.com The N,N-dimethyl substitution on the sulfonamide group modifies the polarity and hydrogen-bonding capability of the molecule compared to an unsubstituted sulfonamide, which can influence its synthetic utility and biological interactions.

The compound is commercially available from various chemical suppliers, underscoring its use as a starting material in synthetic and medicinal chemistry research programs. chemicalbook.comchemicalbook.com Its molecular formula is C₁₀H₁₄N₂O₂S, and its structure combines the privileged indoline scaffold with the pharmacologically significant N,N-dimethylsulfonamide group. nih.gov In essence, this compound serves as a key intermediate, enabling the exploration of structure-activity relationships in the development of new therapeutic agents, particularly in the fields of oncology and anti-infectives.

| Research Area | Target | Finding/Application | Relevant Compounds |

| Oncology | Carbonic Anhydrase IX & XII | Synthesized derivatives show inhibitory activity and antiproliferative effects in cancer cell lines. nih.govmdpi.com | 1-Acylindoline-5-sulfonamides nih.gov |

| Antibacterials | DapE Enzyme | Indoline sulfonamide analogs act as inhibitors of this essential bacterial enzyme. nih.gov | N-acetyl-5-halo-6-sulfonamide indolines nih.gov |

| Chemical Synthesis | N/A | Serves as a key building block and starting material for creating more complex molecules. bldpharm.comchemicalbook.com | This compound nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBHIQIVIFMZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371146 | |

| Record name | N,N-Dimethylindoline-5-Sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99169-99-0 | |

| Record name | N,N-Dimethylindoline-5-Sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylindoline-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N,n Dimethylindoline 5 Sulfonamide and Its Derivatives

General Principles of Sulfonamide Synthesis and Functionalization

Sulfonamides are a crucial functional group in a wide array of pharmaceuticals and agrochemicals. acs.org Their synthesis has been a subject of extensive research, leading to the development of several reliable methods.

Amination Reactions of Sulfonyl Chlorides

The most traditional and widely employed method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The nucleophilicity of the amine plays a significant role in the reaction's success. cbijournal.com While this method is effective, the synthesis of the requisite sulfonyl chlorides can sometimes require harsh conditions and may not be suitable for all substrates, particularly those that are electron-deficient. rsc.org

The reaction between benzenesulfonyl chloride and various primary and secondary amines in aqueous media has been studied, revealing that high yields of sulfonamides can be achieved even at high pH. cdnsciencepub.com This is attributed to third-order reaction kinetics involving the sulfonyl chloride, amine, and hydroxide (B78521) anion, or two molecules of the amine. cdnsciencepub.com

Table 1: Examples of Amination of Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| p-Acetaminobenzene sulfonyl chloride | Ammonia (B1221849) | - | Aqueous Ammonia/Water | - | alrasheedcol.edu.iq |

| Benzenesulfonyl chloride | Dibutylamine | Sodium Hydroxide | Water | 94% | cdnsciencepub.com |

| Benzenesulfonyl chloride | 1-Octylamine | Sodium Hydroxide | Water | 98% | cdnsciencepub.com |

| Benzenesulfonyl chloride | Hexamethylenimine | Sodium Hydroxide | Water | 97% | cdnsciencepub.com |

| Cyclopropanesulfonyl chloride | Heterocyclic amine | - | - | - | sigmaaldrich.com |

Oxidative Approaches to Sulfonamide Formation

In recent years, more environmentally benign and efficient oxidative methods for sulfonamide synthesis have emerged. These approaches often avoid the need for pre-functionalized and potentially toxic sulfonyl chlorides. acs.org

One such method involves the electrochemical oxidative coupling of thiols and amines. acs.org This technique is driven by electricity, requires no external oxidants or catalysts, and can be completed rapidly. acs.org The process is believed to proceed through the formation of a disulfide, followed by oxidation of the amine to a radical cation, which then reacts with the disulfide to form the sulfonamide. tue.nl

Another innovative oxidative strategy is the electrochemical amination of sodium sulfinates. acs.orgresearchgate.net This method utilizes ammonium (B1175870) iodide (NH4I) as a redox catalyst and supporting electrolyte in an undivided cell, offering a green alternative to traditional methods. acs.orgresearchgate.net The reaction is compatible with a broad range of primary and secondary amines, as well as aqueous ammonia. acs.orgresearchgate.net

Furthermore, iodine-mediated reactions of sodium sulfinates with amines provide an efficient route to sulfonamides. nih.gov These methods benefit from the low cost, ready availability, and eco-friendly nature of iodine. nih.gov

Table 2: Oxidative Synthesis of Sulfonamides

| Starting Materials | Method | Key Features | Reference |

|---|---|---|---|

| Thiols and Amines | Electrochemical Oxidative Coupling | Electricity-driven, no sacrificial reagents, rapid | acs.org |

| Sodium Sulfinates and Amines | Electrochemical Oxidative Amination | NH4I as redox catalyst, environmentally benign | acs.orgresearchgate.net |

Alternative Synthetic Strategies for Sulfonamide Linkages

Beyond the classical and oxidative methods, several other strategies have been developed for the synthesis of sulfonamides. One notable approach involves the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). rsc.orgthieme-connect.com DABSO can react with Grignard reagents to form sulfinates, which are then converted in situ to sulfonamides. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions have also been utilized to form N-aryl sulfonamides, addressing the challenge of the reduced nucleophilicity of sulfonamides compared to alkylamines. thieme-connect.com Additionally, a one-pot conversion of aryl halides to aryl sulfonamides via organometallic intermediates has been reported. rsc.org

A novel strategy merges traditional amide coupling partners, carboxylic acids and amines, to generate sulfonamides. This method employs copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides, which are then aminated in a one-pot fashion. acs.org

Regioselective Synthesis of the Indoline (B122111) Core with Sulfonamide Attachment

The synthesis of N,N-dimethylindoline-5-sulfonamide requires the specific construction of the 2,3-dihydro-1H-indole (indoline) ring system and the regioselective introduction of the sulfonamide group at the C-5 position.

Methodologies for Constructing the 2,3-Dihydro-1H-indole Ring System

The 2,3-dihydro-1H-indole, or indoline, scaffold is a common motif in biologically active compounds. mdpi.com Its synthesis can be achieved through various methods. A common approach is the reduction of the corresponding indole (B1671886) derivative. mdpi.com

The Fischer indole synthesis is a powerful and versatile method for constructing the indole ring, which can then be reduced to the indoline. nih.gov This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov Modifications of the Fischer indole synthesis have been developed to improve yields and substrate scope. nih.gov

Other methods for constructing the indoline ring include intramolecular nucleophilic aromatic substitution. For instance, α-aryl-α-pyrrolidin-2-ylideneacetonitriles can be cyclized using sodium hydride and copper(I) bromide to yield 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org

Introduction of the Sulfonamide Group at the C-5 Position of Indoline

The introduction of a sulfonamide group at the C-5 position of the indoline ring is typically achieved through electrophilic aromatic substitution. A common and effective method is the chlorosulfonylation of an N-acetylindoline derivative. nih.gov

In a reported synthesis of indoline-5-sulfonamide (B1311495), N-acetylindoline is treated with chlorosulfonic acid. nih.gov The acetyl group serves as a protecting group for the indoline nitrogen and directs the electrophilic substitution to the para position (C-5). The resulting 1-acetylindoline-5-sulfonyl chloride is then reacted with an amine, in the case of this compound this would be dimethylamine (B145610), to form the corresponding sulfonamide. Subsequent hydrolysis of the acetyl group yields the final product. nih.gov It is important to note that electrophilic chlorosulfonylation of N-acetylindoline preferentially occurs at the 6-position in some cases, highlighting the importance of reaction conditions and substrate electronics in determining regioselectivity. nih.gov

A study on indoline-5-sulfonamides demonstrated the synthesis starting from indoline. nih.gov The indoline was first N-acetylated, followed by chlorosulfonylation with chlorosulfuric acid to yield 1-acetylindoline-5-sulfonyl chloride. This intermediate was then reacted with ammonia to form 1-acetylindoline-5-sulfonamide, and subsequent acidic hydrolysis removed the acetyl group to give indoline-5-sulfonamide. nih.gov To obtain this compound, dimethylamine would be used in place of ammonia.

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| p-Acetaminobenzene sulfonyl chloride |

| Ammonia |

| Benzenesulfonyl chloride |

| Dibutylamine |

| 1-Octylamine |

| Hexamethylenimine |

| Sodium Hydroxide |

| Cyclopropanesulfonyl chloride |

| 2,4,5-Trichlorobenzenesulfonyl chloride |

| α-Methyltryptamine |

| Thiol |

| Amine |

| Sodium Sulfinate |

| Ammonium iodide |

| 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) |

| Grignard reagent |

| Carboxylic acid |

| 2,3-dihydro-1H-indole (indoline) |

| Indole |

| Phenylhydrazine |

| Aldehyde |

| Ketone |

| α-Aryl-α-pyrrolidin-2-ylideneacetonitrile |

| Sodium hydride |

| Copper(I) bromide |

| 2,3-Dihydro-1H-pyrrolo[1,2-a]indole |

| N-Acetylindoline |

| Chlorosulfonic acid |

| 1-Acetylindoline-5-sulfonyl chloride |

| Dimethylamine |

| Pyridine |

| Triethylamine |

| Hydrochloric acid |

| N-acetylindoline |

| Chlorosulfuric acid |

| 1-acetylindoline-5-sulfonamide |

Introduction and Modification of the N,N-Dimethyl Amine Moiety

The N,N-dimethyl amine functionality is a key structural feature of this compound. Its synthesis and subsequent modification are pivotal for developing new derivatives with tailored properties.

The formation of the tertiary amine in this compound can be achieved through various alkylation strategies. A common approach involves the reaction of a primary or secondary amine with an appropriate alkylating agent. For instance, the synthesis of N-alkylated sulfonamides can be accomplished by reacting a sulfonamide with an alkyl halide. ionike.com Another effective method is the "borrowing hydrogen" technique, where alcohols serve as alkylating agents in the presence of a suitable catalyst. ionike.com This method is advantageous as it produces water as the only byproduct, aligning with the principles of green chemistry.

Manganese dioxide has been shown to be an effective catalyst for the N-alkylation of sulfonamides and amines using alcohols as the alkylating reagents under solvent-free conditions. organic-chemistry.org Iron(II) chloride in the presence of potassium carbonate has also been successfully used to catalyze the N-alkylation of sulfonamides with benzylic alcohols. ionike.com These methods offer practical and environmentally friendly routes to N-alkylated sulfonamides with high yields. ionike.comorganic-chemistry.org

Table 1: Comparison of Alkylation Strategies for Tertiary Amine Formation

| Alkylation Strategy | Alkylating Agent | Catalyst/Reagent | Conditions | Advantages |

| Classical Alkylation | Alkyl Halide | Base | Varies | Well-established |

| Borrowing Hydrogen | Alcohol | Transition Metal Catalyst (e.g., Mn(I), Fe(II)) | Varies | Atom economical, water as byproduct |

| MnO2 Catalysis | Alcohol | MnO2 | Solvent-free | Green, efficient |

The synthesis of N-substituted indoline derivatives is not limited to dimethylation. A variety of substituents can be introduced at the nitrogen atom of the indoline ring to generate a diverse library of compounds. For example, indoline-5-sulfonamide can be alkylated with benzyl (B1604629) bromide in the presence of potassium carbonate to yield 1-benzyl-5-sulfonamide. nih.gov Similarly, acylation of indoline-5-sulfonamide with various acyl chlorides or by activating carboxylic acids with carbonyldiimidazole (CDI) leads to a range of 1-acylindoline-5-sulfonamides. nih.gov

The Mannich reaction provides another route to N-substituted indoline derivatives. derpharmachemica.comresearchgate.net In this reaction, an active hydrogen-containing compound (like an indole derivative) reacts with formaldehyde (B43269) and a secondary amine (such as piperidine, morpholine, or methylpiperazine) to introduce an aminomethyl group. derpharmachemica.comresearchgate.net This method has been successfully employed to synthesize a new class of N-substituted indoline derivatives of sultams. derpharmachemica.comresearchgate.net

Advanced Synthetic Protocols for this compound Analogues

The development of advanced synthetic methods has enabled the efficient construction of complex this compound analogues. These protocols often offer improved selectivity, efficiency, and environmental compatibility compared to traditional methods.

Transition metal catalysis has become an indispensable tool in modern organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. arabjchem.org Palladium-catalyzed reactions, in particular, have been widely used for the synthesis of indoles and their derivatives. mdpi.comresearchgate.net For instance, the palladium-catalyzed cyclization of N-aryl imines, formed from anilines and ketones, offers a direct route to indole rings through the oxidative linkage of two C-H bonds. researchgate.net Another approach involves the palladium-catalyzed annulation of diarylamines with olefins via C-H activation to produce N-arylindoles. researchgate.net

Indium has also emerged as a useful catalyst for the synthesis of sulfonamides. A mild and efficient indium-catalyzed sulfonylation of amines with sulfonyl chlorides allows for the preparation of a wide array of sulfonamides in excellent yields, even with less nucleophilic or sterically hindered anilines. organic-chemistry.org This method is also applicable to the synthesis of sulfonic esters. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Reactions in Indole Synthesis

| Catalyst | Reactants | Product | Key Features |

| Palladium | N-aryl imines | Indoles | Oxidative C-H bond linkage, atom economical researchgate.net |

| Palladium | N-Ts-anilines and styrenes | Indoles | Oxidative annulation mdpi.com |

| Indium | Amines and sulfonyl chlorides | Sulfonamides | Mild conditions, broad substrate scope organic-chemistry.org |

| Cobalt | ortho-alkenylanilines | Indoles | Cross-dehydrogenative coupling mdpi.com |

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. A notable green approach for sulfonamide synthesis is the use of water as a solvent. rsc.orgsci-hub.se The reaction of sulfonyl chlorides with amines in water, often with dynamic pH control using a simple base like sodium carbonate, can produce sulfonamides in excellent yields and purity, with product isolation often requiring only simple filtration after acidification. rsc.orgsci-hub.se This method avoids the use of hazardous organic solvents and bases. rsc.org

Electrochemical methods also offer a green alternative for synthesizing sulfonamide derivatives. rsc.orgresearchgate.net The electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids in aqueous ethanol (B145695) can yield N,N-diarylsulfonyl derivatives. rsc.orgresearchgate.net This approach provides a reagentless and environmentally friendly route to these compounds. researchgate.net

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to create complex molecules. While specific chemoenzymatic routes for this compound are not extensively detailed in the provided results, the synthesis of related indole-containing compounds highlights the potential of this approach. For example, indole-containing acyloins, which are valuable synthetic intermediates, can be produced through biotransformation using enzymes like tryptophan synthase and thiamine-diphosphate (ThDP)-dependent enzymes. nih.gov This demonstrates the feasibility of employing enzymatic catalysis to construct key structural motifs found in this compound analogues. The high selectivity of enzymes can be particularly advantageous in controlling regioselectivity and stereoselectivity during the synthesis of complex indoline derivatives.

Pharmacological Profile and Biological Activities of N,n Dimethylindoline 5 Sulfonamide Analogues

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial properties of sulfonamides, a class to which N,N-Dimethylindoline-5-sulfonamide analogues belong, are well-documented. Their primary mechanism involves the disruption of the folic acid synthesis pathway in various microorganisms.

Inhibition of Dihydropteroate (B1496061) Synthase and Folic Acid Pathway Disruption

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid. numberanalytics.comexcli.denih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form dihydropteroate. excli.denih.gov By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. numberanalytics.comresearchgate.net Since folic acid is essential for the synthesis of nucleic acids and amino acids, its inhibition leads to a bacteriostatic effect, hindering bacterial growth and replication. numberanalytics.com Mammalian cells are not affected because they obtain folic acid from their diet and lack the DHPS enzyme. nih.govsci-hub.se

Some sulfonamide analogues are also thought to act as prodrugs, forming inactive pterin-sulfonamide conjugates that can further inhibit enzymes in the folate pathway. nih.govresearchgate.netwustl.edu

Broad-Spectrum Antibacterial Activity Against Gram-Positive and Gram-Negative Organisms

Sulfonamides have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, certain novel sulfonamide derivatives have shown significant activity against strains like Staphylococcus aureus and Escherichia coli. nih.gov The antibacterial efficacy of these compounds is often attributed to their ability to mimic PABA and inhibit DHPS. nih.gov Research has shown that specific structural modifications to the sulfonamide scaffold can enhance activity against various bacterial species, including multidrug-resistant strains. mdpi.commdpi.com For example, some quinoline-5-sulfonamide (B3425427) derivatives have exhibited notable activity against methicillin-resistant S. aureus (MRSA). mdpi.com

Table 1: Antibacterial Activity of Selected Sulfonamide Analogues

| Compound | Target Organism | Activity (MIC) | Reference |

| 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | Staphylococcus aureus | 1.8 μg/mL | nih.gov |

| 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate | Escherichia coli | 12.5 μg/mL | nih.gov |

| FQ5 | S. aureus | 32 µg/mL | excli.de |

| FQ5 | P. aeruginosa, E. coli, B. subtilis | 16 µg/mL | excli.de |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MRSA isolates | Comparable to oxacillin/ciprofloxacin (B1669076) | mdpi.com |

| Compound 3l (a 7-methoxyquinoline (B23528) derivative) | E. coli | 7.812 µg/mL | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium. A lower MIC value indicates greater antibacterial activity.

Antifungal and Antiprotozoal Activities

The therapeutic potential of sulfonamide analogues extends beyond bacteria to include fungi and protozoa. researchgate.net Certain quinoline (B57606) sulfonamide complexes have demonstrated good antifungal activity against Candida albicans, in some cases superior to the control drug Nystatin. confer.cz Similarly, some novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety have shown effects against C. albicans. nih.gov

In the realm of antiprotozoal research, sulfonamide derivatives of quinacrine (B1676205) have been synthesized and tested against parasitic protozoa such as Trypanosoma, Leishmania, and Plasmodium. nih.gov These compounds were found to be superior inhibitors of trypanothione (B104310) reductase compared to the parent compound, quinacrine. nih.gov Additionally, some rhamnolipid-based compounds have shown promising antiprotozoal activity against Acanthamoeba castellanii. nih.gov The mechanism of action for some of these compounds involves disrupting the permeability of the cell membrane. nih.gov

Mechanisms of Resistance to Sulfonamide-Based Antimicrobials

The widespread use of sulfonamides has unfortunately led to the emergence of bacterial resistance. numberanalytics.com A primary mechanism of resistance involves mutations in the folP gene, which encodes for DHPS. nih.govresearchgate.netbiorxiv.org These mutations can alter the enzyme's structure, reducing its affinity for sulfonamides while maintaining its ability to bind to PABA. nih.govsci-hub.se

Another significant mechanism is the acquisition of foreign genes, such as sul1 and sul2, through horizontal gene transfer. nih.govsci-hub.se These genes encode for alternative, drug-resistant variants of DHPS that are insensitive to sulfonamides. nih.govresearchgate.netbiorxiv.org These resistant enzymes can effectively discriminate between the natural substrate PABA and the sulfonamide inhibitor. sci-hub.seresearchgate.net

Antineoplastic and Anticancer Investigations

In addition to their antimicrobial properties, this compound analogues and related sulfonamides have been investigated for their potential as anticancer agents. A key area of this research focuses on their ability to inhibit carbonic anhydrases.

Carbonic Anhydrase (CA) Inhibition in Tumor Microenvironments

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various types of tumors and are associated with the acidification of the tumor microenvironment. nih.govunifi.itnih.gov This acidic environment contributes to tumor progression, metastasis, and resistance to chemotherapy. nih.gov

Sulfonamides are known to be effective inhibitors of most CA isoforms. nih.govunifi.itnih.gov By inhibiting tumor-associated CAs like CA IX and XII, sulfonamide-based compounds can disrupt the pH regulation in cancer cells, potentially leading to an antitumor effect. nih.govresearchgate.net Specifically, 1-acylated indoline-5-sulfonamides have demonstrated inhibitory activity against CA IX and CA XII. nih.govunifi.itnih.gov For example, compound 4f, an indoline-5-sulfonamide (B1311495) analog, was identified as a potent inhibitor of both CA IX and CA XII and showed selective growth suppression of MCF7 breast cancer cells under hypoxic conditions. nih.govnih.gov

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Indoline-5-Sulfonamide Analogues

| Compound | Target CA Isoform | Inhibitory Activity (Kᵢ) | Reference |

| 1-Acylated indoline-5-sulfonamides | CA IX | up to 132.8 nM | nih.govunifi.itnih.gov |

| 1-Acylated indoline-5-sulfonamides | CA XII | up to 41.3 nM | nih.govunifi.itnih.gov |

Kᵢ (Inhibition constant) is a measure of the inhibitor's potency. A lower Kᵢ value indicates a more potent inhibitor.

Modulatory Effects on Cell Proliferation and Apoptosis Pathways

This compound analogues have demonstrated significant potential in modulating key cellular processes involved in cancer progression, namely cell proliferation and apoptosis. The sulfonamide moiety is recognized in medicinal chemistry as an effective bioisostere of a carboxylic group, capable of forming similar hydrogen bond networks. nih.gov This characteristic has been exploited in the design of various derivatives that exhibit a range of biological activities, including the ability to inhibit cancer cell growth, trigger apoptosis (programmed cell death), and disrupt the cell cycle. nih.gov

The evasion of apoptosis is a hallmark of most cancer cells, making the development of drugs that can induce this process a promising strategy for anticancer therapy. mdpi.com Certain quinazoline-sulfonamide hybrids have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. mdpi.com For instance, specific novel quinazoline (B50416) derivatives incorporating a substituted-sulfonamide moiety have been found to exert strong cytotoxic effects against MCF-7 breast cancer cells. mdpi.com Flow cytometry analysis of these compounds revealed their capacity to mediate apoptosis and arrest the cell cycle in the G1 phase. mdpi.com Further investigation through RT-PCR and Western blot analysis confirmed that these compounds activate the apoptotic cell death pathway in MCF-7 cells. mdpi.com

One mechanism by which some sulfonamide-bearing compounds induce apoptosis is through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.govnih.gov The overexpression of these enzymes contributes to an acidic tumor microenvironment, which promotes tumor growth and metastasis. nih.gov By inhibiting these CAs, certain indoline-5-sulfonamide analogues can disrupt the pH balance, leading to the suppression of cancer cell proliferation. nih.gov For example, specific 1-acylated indoline-5-sulfonamides have shown inhibitory activity against CA IX and CA XII. nih.gov One potent inhibitor from this series not only suppressed the growth of MCF7 cells but also partially inhibited the hypoxia-induced expression of CA IX in A431 skin cancer cells. nih.gov

The table below summarizes the apoptotic effects of selected sulfonamide analogues on cancer cells.

| Compound Class | Cancer Cell Line | Key Findings |

| Quinazoline-sulfonamide hybrids | MCF-7 (Breast) | Induced apoptosis and cell cycle arrest at G1 phase. mdpi.com |

| Quinoline-based sulfonamides | PANC-1 (Pancreatic) | Compound 3b induced apoptosis in 16.0% of cells. benthamscience.com |

| Quinoline-based sulfonamides | CAPAN-1 (Pancreatic) | Compound 3h induced apoptosis in 20.6% of cells. benthamscience.com |

| 1-Acylated indoline-5-sulfonamides | MCF-7 (Breast), A431 (Skin) | Inhibited tumor-associated carbonic anhydrases (CA IX and XII), suppressing cell growth. nih.gov |

Evaluation in Various Cancer Cell Lines and Preclinical Models

The anticancer potential of this compound analogues has been evaluated across a range of cancer cell lines, demonstrating varied efficacy. A series of synthesized indoline-5-sulfonamides exhibited moderate antiproliferative effects against the MCF7 breast cancer cell line under both normal and low-oxygen (hypoxic) conditions. nih.gov Notably, these compounds did not lose their activity under hypoxia, a common factor in resistance to many current anticancer drugs. nih.gov

One particular indoline-5-sulfonamide, compound 4f , which is a potent inhibitor of carbonic anhydrase IX (CA IX) and CA XII, showed selective activity in hypoxic conditions, inhibiting the growth of MCF7 cells with a concentration of 12.9 µM. nih.gov However, when tested against A431 skin cancer cells, which have high levels of CA IX, the lead compounds did not show high antiproliferative activity. nih.gov Despite this, immunoblotting revealed that compound 4f could suppress the expression of CA IX in these cells under hypoxic conditions. nih.gov

Other sulfonamide derivatives have also been tested for their anticancer properties. For example, N-ethyl toluene-4-sulphonamide (8a ) and 2,5-Dichlorothiophene-3-sulphonamide (8b ) were investigated for their effects on breast and cervical cancer cell lines. nih.gov Compound 8b was identified as a particularly promising anticancer agent, showing significant growth inhibition against HeLa, MDA-MB231, and MCF-7 cells. nih.gov

The table below presents the cytotoxic activity of various sulfonamide analogues in different cancer cell lines.

| Compound/Analogue | Cancer Cell Line | Activity (IC50/GI50) |

| Indoline-5-sulfonamide 4f | MCF7 (Breast) | 12.9 µM (growth inhibition) nih.gov |

| N-ethyl toluene-4-sulphonamide (8a ) | HeLa (Cervical) | 10.9 ± 1.01 μM nih.gov |

| N-ethyl toluene-4-sulphonamide (8a ) | MDA-MB231 (Breast) | 19.22 ± 1.67 μM nih.gov |

| N-ethyl toluene-4-sulphonamide (8a ) | MCF-7 (Breast) | 12.21 ± 0.93 μM nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b ) | HeLa (Cervical) | 7.2 ± 1.12 µM nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b ) | MDA-MB231 (Breast) | 4.62 ± 0.13 µM nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b ) | MCF-7 (Breast) | 7.13 ± 0.13 µM nih.gov |

| Quinoline-based sulfonamide 3b | PANC-1 (Pancreatic) | Lower IC50 than cisplatin (B142131) benthamscience.com |

| Quinoline-based sulfonamide 3f | PANC-1 (Pancreatic) | Two-fold more potent than cisplatin benthamscience.com |

Furthermore, some indoline-5-sulfonamides, such as compounds 4e and 4f , have demonstrated the ability to reverse chemoresistance to doxorubicin (B1662922) in K562/4 cells that overexpress P-glycoprotein, suggesting their potential as adjuvant agents in cancer therapy. nih.gov

Anti-inflammatory and Immunomodulatory Potential

Cyclooxygenase (COX) Inhibition and Prostaglandin Synthesis Modulation

Analogues of this compound have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes, which exist as COX-1 and COX-2 isoforms, are responsible for the production of prostaglandins (B1171923), key mediators of inflammation. semanticscholar.orgnih.govyoutube.com While COX-1 is typically involved in maintaining normal bodily functions, COX-2 is induced at sites of inflammation. youtube.com Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize side effects. semanticscholar.org

The sulfonamide group is a critical component in many selective COX-2 inhibitors. nih.gov For instance, diaryl heterocyclic compounds, a class of selective COX-2 inhibitors, often feature sulfonamide or methanesulfonyl groups that play a vital role in their selective action. nih.gov The sulfonamide group can form hydrogen bonds with amino acid residues within the active site of the COX-2 enzyme, stabilizing the inhibitor-enzyme complex. nih.gov

Research has shown that certain thiazolyl benzenesulfonamide (B165840) analogues exhibit potent and selective inhibition of human COX-2. semanticscholar.org The anti-inflammatory activity of these compounds has been confirmed in vivo through carrageenan-induced paw edema tests in mice. semanticscholar.org The mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs) involves blocking the biosynthesis of proinflammatory prostaglandins from arachidonic acid by inhibiting COX enzymes. semanticscholar.org

The table below summarizes the COX inhibitory activity of selected sulfonamide analogues.

| Compound Class | Target Enzyme | Key Findings |

| Thiazolyl benzenesulfonamide analogues | COX-2 | Exhibited more potent human COX-2 inhibition compared to other sulfonamide analogues. semanticscholar.org |

| Diaryl heterocyclic coxibs | COX-2 | The sulfonamide group is crucial for selective COX-2 inhibition. nih.gov |

| N-substituted 3,4-pyrroledicarboximides | COX-1 and COX-2 | All tested compounds inhibited the activity of both COX-1 and COX-2. mdpi.com |

Modulation of Immune Responses in Inflammatory Conditions

Beyond direct enzyme inhibition, certain sulfonamide-related compounds have demonstrated the ability to modulate the broader immune response in inflammatory conditions. For example, Dimethyl sulfoxide (B87167) (DMSO), which contains a sulfoxide group, has been shown to possess immunomodulatory effects, including both immune enhancement and anti-inflammatory actions on the innate immune system. nih.gov It can also influence the adaptive immune system by regulating the expression of transcription factors in immune cells. nih.gov

Natural products containing moieties that can be synthetically modified to include sulfonamide groups have also been studied for their immunomodulatory potential. Compounds like resveratrol, curcumin, and boswellic acids have been shown to modulate T-cell activity and the production of pro-inflammatory and anti-inflammatory cytokines. mdpi.com For instance, boswellic acids can shift the immune response from a pro-inflammatory Th1 type to an anti-inflammatory Th2 type by inhibiting the production of IL-2 and IFN-γ while upregulating IL-4 and IL-10. mdpi.com

In the context of methotrexate-induced inflammation, a quinoline derivative has been shown to reduce levels of inflammatory markers such as MMP-9, IL-1β, and NF-kB in both liver and lung tissues. nih.gov This suggests a protective role against inflammation-related tissue damage. nih.gov Furthermore, some benzenesulfonamide derivatives have demonstrated anti-inflammatory effects by stabilizing lysosomal membranes, which prevents the release of inflammatory mediators. mdpi.com

Antiviral Applications

Inhibition of Viral Replication Enzymes (e.g., SARS-CoV-2 Proteases and Helicases)

Recent research has highlighted the potential of this compound analogues and related compounds as antiviral agents, particularly against SARS-CoV-2, the virus responsible for COVID-19. A key strategy in developing antiviral therapies is to target viral enzymes that are essential for replication. nih.gov

Several studies have focused on the inhibition of SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro), both of which are crucial for processing viral polyproteins into functional proteins. nih.gov It has been discovered that certain thiuram disulfide and dithiobis-(thioformate) analogues can inhibit both of these viral proteases. nih.gov Some of these compounds also inhibit human cathepsin L, an enzyme that plays a role in the viral entry process, making them triple-target inhibitors. nih.gov The inhibition of multiple targets may offer a therapeutic advantage by reducing the likelihood of drug resistance. nih.gov

Molecular docking and simulation studies have been employed to identify potential inhibitors of SARS-CoV-2 Mpro. For instance, eluxadoline, a drug used for irritable bowel syndrome, has been identified as a promising candidate for inhibiting Mpro. nih.gov These computational approaches help in understanding the interactions between the potential drug molecule and the viral enzyme, guiding the design of more effective inhibitors. nih.gov

The table below presents the inhibitory activity of selected compounds against SARS-CoV-2 proteases.

| Compound/Analogue | Target Enzyme(s) | Key Findings |

| RI175 (dithiobis-(thioformate) analogue) | SARS-CoV-2 Mpro and PLpro | Potent inhibitory activity with IC50 values of 0.3 ± 0.1 µM and 0.6 ± 0.1 µM, respectively. nih.gov |

| Thiuram disulfide analogues | SARS-CoV-2 Mpro and PLpro | Most analogues showed similar or greater inhibition compared to disulfiram. nih.gov |

| Eluxadoline | SARS-CoV-2 Mpro | Identified as a promising candidate through molecular docking studies. nih.gov |

Enzyme Inhibition Beyond Antimicrobial and Antineoplastic Targets

Analogues of this compound have been explored for their inhibitory effects on a variety of enzymes implicated in a range of non-antimicrobial and non-antineoplastic diseases. This research has unveiled potential therapeutic applications in metabolic disorders, neurodegenerative diseases, and other conditions driven by specific enzymatic activity. The indoline-sulfonamide scaffold serves as a versatile template for designing targeted inhibitors against several key enzymes.

Antidiabetic Activity: α-Amylase and α-Glucosidase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, is a key strategy in the management of type 2 diabetes. nih.govcabidigitallibrary.org These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive system. nih.govresearchgate.net By inhibiting their function, the rate of glucose absorption is decreased, leading to a reduction in postprandial hyperglycemia. cabidigitallibrary.orgnih.gov While existing drugs like acarbose (B1664774) perform this function, they can be associated with undesirable side effects, prompting the search for new, effective inhibitors. nih.govnih.gov

Recent studies have focused on indole (B1671886) and indoline-based sulfonamide derivatives as potential inhibitors of these enzymes. A novel series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives demonstrated promising dual inhibitory activity against both α-glucosidase and α-amylase. nih.gov Structure-activity relationship (SAR) studies suggest that the core isatin-based sulfonamide skeleton is crucial for this activity. nih.gov For example, an analogue featuring chloro substitutions on both the isatin (B1672199) and the phenyl-sulfonamide rings showed significant inhibitory potential. nih.gov

Similarly, another study synthesized a series of indole-based sulfonamide derivatives and screened them against both enzymes. Several analogues showed potent inhibition, with IC50 values for some compounds being significantly lower than the standard drug, acarbose. luc.edu The substitution pattern on the phenyl ring was found to be a key determinant of the inhibitory activity. luc.edu Specifically, indole sulfonamide hybrids have been identified as potent α-glucosidase inhibitors, with one of the most active compounds showing an IC50 value of 1.60 µM, far exceeding the potency of acarbose (IC50 = 42.45 µM). mdpi.com The presence of the sulfonamide group on the indoline (B122111) scaffold appears to be a critical factor for α-amylase inhibition. cabidigitallibrary.org

| Compound/Analogue | Target Enzyme | IC50 Value (µM) | Reference Standard (Acarbose) IC50 (µM) |

| Indole Sulfonamide Analogue 5 | α-Glucosidase | 1.10 ± 0.10 | 38.45 ± 0.10 |

| Indole Sulfonamide Analogue 5 | α-Amylase | 0.40 ± 0.10 | 1.70 ± 0.10 |

| Indole Sulfonamide Analogue 8 | α-Glucosidase | 1.20 ± 0.10 | 38.45 ± 0.10 |

| Indole Sulfonamide Analogue 8 | α-Amylase | 0.70 ± 0.10 | 1.70 ± 0.10 |

| Indole Sulfonamide Scaffold 16 | α-Glucosidase | 1.60 | 42.45 |

Anti-Alzheimer's Activity: Acetylcholinesterase Inhibition

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. nih.gov A key element in its pathology is the reduction of the neurotransmitter acetylcholine (B1216132) (ACh) in the brain, due to its hydrolysis by the enzyme acetylcholinesterase (AChE). nih.govuitm.edu.my Therefore, inhibiting AChE is a primary therapeutic strategy to increase ACh levels and manage the symptoms of Alzheimer's. nih.govuitm.edu.my

The sulfonamide scaffold has been investigated for its potential as a building block for cholinesterase inhibitors. nih.govmdpi.com Computational analyses have been performed on various sulfonamide-based compounds to assess their potential interaction with the active site of AChE. nih.gov Studies on benzenesulfonamides incorporating 1,3,5-triazine (B166579) moieties have shown that some of these derivatives can effectively inhibit both AChE and butyrylcholinesterase (BChE), a related enzyme. nih.gov However, specific research focusing directly on this compound analogues for acetylcholinesterase inhibition is not extensively documented in the reviewed scientific literature.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. luc.edu Its activity is a significant virulence factor for several human pathogens, including Helicobacter pylori, and it also plays a role in agricultural nitrogen loss from fertilizers. luc.edunih.gov Consequently, the inhibition of urease is a target for both medical and agricultural applications. nih.govnih.gov

Sulfonamide derivatives are recognized as an important class of compounds in drug discovery and have been investigated as potential urease inhibitors. luc.edu Benzene sulfonamides, in particular, are a well-established class of urease inhibitors. luc.edu Research has explored the synthesis of various sulfonamide-based compounds, such as those derived from ciprofloxacin and sulfadiazine, which have demonstrated potent inhibition of jack bean urease. luc.edu Despite the established activity of the general sulfonamide class, studies specifically detailing the urease inhibitory profile of this compound analogues are not prominent in the available literature.

Notum Carboxylesterase Inhibition

Notum is a carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by removing an essential palmitoleate (B1233929) group from Wnt proteins. The inhibition of Notum can restore Wnt signaling, representing a potential therapeutic strategy for diseases associated with decreased Wnt activity, such as osteoporosis and certain neurodegenerative disorders.

N-Acyl indoline derivatives have been successfully developed as potent, non-covalent inhibitors of Notum. These compounds were developed from a covalent virtual screening hit and have demonstrated excellent potency in biochemical assays. X-ray crystallography has revealed a common binding mode where the indoline core is centered in the palmitoleate pocket of the enzyme. Structure-activity relationship studies have identified inhibitors with single-digit nanomolar activity. For example, compound 4y , which combines a preferred aryl substituent with a spiro cyclopropyl (B3062369) group, was found to be the most potent inhibitor in its subset with an IC50 of 0.0035 µM. These N-acyl indoline analogues serve as valuable chemical tools for investigating the role of Notum in disease models.

| Compound Designation | Notum Inhibition IC50 (µM) |

| 4v | 0.0049 |

| 4w | 0.0069 |

| 4y | 0.0035 |

DapE Enzyme Inhibition

The enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a critical component of the lysine (B10760008) biosynthetic pathway in most bacteria. nih.gov This pathway is essential for building the bacterial cell wall and is absent in humans, making DapE an attractive target for the development of new antibiotics with a novel mechanism of action. nih.govmdpi.com

A high-throughput screen led to the discovery of indoline sulfonamide derivatives as inhibitors of DapE. nih.gov Subsequent research involved the synthesis and evaluation of a series of N-acetyl-5-halo-6-sulfonamide indolines. nih.gov Molecular docking studies suggest that these compounds bind to the di-zinc active site of the enzyme, with the sulfonamide group acting as a zinc-binding group. mdpi.comnih.gov While the initial hits showed modest activity, further optimization by varying the N-substitution on the sulfonamide moiety and replacing a bromo substituent with a chloro group led to significantly increased potency. nih.gov For instance, the 5-chloro-isoamylsulfonamide 10a (IC50 = 54 µM) was found to be approximately five times more potent than its 5-bromo counterpart 4 (IC50 > 200 µM). nih.gov

| Compound Designation | DapE Inhibition IC50 (µM) |

| Isopentyl sulfonamide 4 | >200 |

| Piperidine sulfonamide 9i | 130 |

| Indoline sulfonamide 9k | 86 |

| N,N-diethyl sulfonamide 9n | 99 |

| 5-chloro-isoamylsulfonamide 10a | 54 |

Structure Activity Relationship Sar and Molecular Design of N,n Dimethylindoline 5 Sulfonamide Derivatives

Fundamental Principles Governing Sulfonamide Biological Activity

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents beyond its original antibacterial role. ajchem-b.comresearchgate.net Its versatility stems from its unique physicochemical properties and its ability to engage in critical interactions with biological targets. nih.gov The biological activity of sulfonamide derivatives is highly dependent on the nature of the substituents attached to the core structure. openaccesspub.org

Historically, for antibacterial sulfonamides, a free para-amino (p-NH2) group on the benzene (B151609) ring was considered essential for activity. youtube.com These "sulfa drugs" function as competitive inhibitors of p-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway. ajchem-b.comnih.gov Any substitution on this amino group would render the compound inactive, although prodrugs were designed to release the active form in vivo. youtube.com

However, in non-antibacterial sulfonamides, this p-NH2 group is typically absent and replaced with other functionalities. openaccesspub.org For a molecule like N,N-Dimethylindoline-5-Sulfonamide, the indoline (B122111) ring itself serves as the aromatic component attached to the sulfonamide group, and it lacks the critical p-NH2 moiety required for antibacterial action. This structural feature diverts its potential activity towards other targets, such as enzymes or receptors where the sulfonamide group acts as a pharmacophore for different interactions.

In modern drug design, the replacement of key functional groups with bioisosteres—substituents that retain similar physical or chemical properties—is a common strategy to optimize a drug's profile. drughunter.com For instance, ureas and triazoles are recognized non-classical bioisosteres of amides, chosen to modulate hydrogen bonding, geometry, and metabolic stability. nih.gov While the p-NH2 group is not present in the parent compound, understanding its bioisosteric replacement principles is fundamental to the broader field of sulfonamide design.

The sulfonamide group (-SO2NH-) is a crucial anchor for ligand-target binding. It is a weakly acidic moiety, and its ability to ionize at physiological pH is a determinant of its activity and pharmacokinetic properties. youtube.comtandfonline.com The ionized nitrogen can act as a hydrogen bond acceptor, while the NH proton can serve as a hydrogen bond donor. nih.gov This dual H-bonding capability, combined with the strong electrostatic potential of the sulfonyl oxygens, allows the group to form multiple, stable interactions with amino acid residues in a target protein's active site. nih.gov

The nature of the substituent on the sulfonamide nitrogen (the N1 position) significantly influences the acidity (pKa) and, consequently, the biological activity. youtube.comacs.org The introduction of electron-withdrawing groups, such as heterocyclic rings, can lower the pKa into a therapeutically optimal range (typically 6.6 to 7.4 for antibacterials), which enhances cell penetration and activity. youtube.com For this compound derivatives, modifications would likely occur on the sulfonamide nitrogen, where substitutions could fine-tune acidity and introduce new interactions with a target.

Table 1: Influence of N1-Substituents on Sulfonamide Properties

| N1-Substituent | General Effect on Acidity (pKa) | Consequence for Activity |

|---|---|---|

| Hydrogen (Primary Sulfonamide) | Higher pKa (less acidic) | Often lower potency |

| Alkyl Group (Secondary Sulfonamide) | Slight decrease in pKa | Variable, can increase lipophilicity |

| Heterocyclic Ring | Significant decrease in pKa | Often leads to more potent compounds youtube.com |

Elucidation of the Indoline Scaffold's Contribution to SAR

The indoline scaffold, a saturated derivative of indole (B1671886), is a "privileged scaffold" in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. researchgate.netnih.govbenthamdirect.com Its structural and electronic properties offer distinct advantages over its aromatic counterpart, indole.

The key difference between indole and indoline is the saturation of the five-membered ring. This seemingly small change has significant structural and physicochemical consequences. The indoline structure is non-coplanar, whereas indole is planar. nih.gov This three-dimensionality can improve aqueous solubility and reduce the high lipophilicity often associated with planar aromatic systems, which is beneficial for drug development. nih.gov

The indoline scaffold offers multiple points for substitution, allowing for the fine-tuning of its properties. The nitrogen atom's lone pair of electrons is more localized than in indole, making it a better hydrogen bond donor and acceptor in interactions with proteins. nih.gov Substitutions on the benzene ring or the heterocyclic nitrogen can be used to explore the chemical space around the core, potentially enhancing potency or selectivity for a given biological target. nih.govacs.org The introduction of a nitrogen atom into the aromatic ring system (e.g., creating an azaindoline) is another powerful strategy to modulate properties like solubility, metabolism, and target engagement. acs.org

The indoline ring possesses greater conformational flexibility than the rigid, planar indole ring but is more constrained than a simple aliphatic ring. The five-membered heterocyclic portion of indoline can adopt various envelope and twisted conformations. This conformational behavior can be critical for achieving an optimal binding orientation within a receptor's active site. rsc.org

Studies on N-acyl-indolines have shown that the conformation of substituents on the nitrogen is influenced by the rest of the ring system. rsc.org The molecule's ability to adopt a specific low-energy conformation can be the deciding factor for its biological activity. The strategic introduction of substituents can influence this conformational preference, locking the molecule into a more bioactive shape. nih.gov This interplay between flexibility and rigidity is a key aspect of the indoline scaffold's contribution to the SAR of its derivatives.

Table 2: Comparison of Indole and Indoline Scaffolds in Drug Design

| Property | Indole | Indoline |

|---|---|---|

| Geometry | Planar, aromatic | Non-planar, saturated 5-membered ring nih.gov |

| Flexibility | Rigid | Conformationally more flexible rsc.org |

| Solubility | Generally lower | Generally higher nih.gov |

| H-Bonding | N-H is a moderate donor | N-H is a stronger H-bond donor/acceptor nih.gov |

| Common Use | Scaffold for anticancer, antiviral agents researchgate.net | Scaffold for anticancer, antibacterial, anti-inflammatory agents nih.govbenthamdirect.com |

Systematic Investigation of the N,N-Dimethyl Group's Influence on SAR

The primary role of the N,N-dimethyl group is to alter the basicity of the nitrogen atom compared to a primary or secondary amine. The presence of two electron-donating methyl groups increases the nitrogen's basicity. This can be crucial for forming ionic bonds or strong hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a target protein. However, the two methyl groups also introduce steric bulk, which can prevent the nitrogen from participating in certain hydrogen bonds that a primary or secondary amine could form. This steric hindrance can enhance selectivity for a specific target by preventing binding to off-targets.

Furthermore, the N,N-dimethyl group significantly impacts a molecule's lipophilicity and membrane permeability. While it increases the molecule's size, it can also shield the nitrogen's lone pair, potentially affecting interactions with water and thus altering solubility and cell penetration.

Steric and Electronic Effects of Alkyl Substituents on Nitrogen

The nature of the substituents on the sulfonamide nitrogen is a critical determinant of the biological activity and mechanistic behavior of indolic benzenesulfonamide (B165840) derivatives. nih.gov The size, shape, and electronic properties of these groups can significantly alter the compound's interaction with its biological target.

Steric Effects: The size and bulkiness of the N-alkyl groups play a crucial role in the molecule's ability to fit into the binding pocket of a target protein. In the synthesis and rearrangement of N-alkyl arylsulfonamides, the size of the N-alkyl group (R¹) exerts a strong influence on reaction outcomes. researchgate.net For instance, when R¹ is a small group like methyl or ethyl, certain intramolecular cyclization reactions can compete with desired rearrangements. researchgate.netmdpi.com However, introducing larger, bulkier alkyl groups, especially those with branching at the α- or β-carbon (e.g., isopropyl or isobutyl), creates significant steric hindrance. researchgate.netmdpi.com This steric bulk can prevent undesired side reactions and facilitate specific chemical transformations in high yield. researchgate.netmdpi.com This principle highlights how steric factors can be tuned to control chemical reactivity and, by extension, influence how a derivative interacts with a sterically constrained biological target. researchgate.netmdpi.com

Modulation of Lipophilicity and Membrane Permeability

Lipophilicity, often quantified by the partition coefficient (log P), is a key physicochemical property that governs a drug's ability to cross biological membranes, including the cell membrane, to reach its intracellular target. However, a delicate balance must be achieved.

While increasing lipophilicity can enhance membrane permeability, it can also introduce significant liabilities such as poor aqueous solubility, increased metabolic clearance, and higher toxicity. nih.gov Therefore, the molecular design of this compound derivatives involves careful modulation of their lipophilicity to optimize permeability without compromising other essential drug-like properties. nih.gov

This modulation can be achieved by introducing or modifying substituents on the indoline ring or the sulfonamide group. For example, adding polar groups can decrease lipophilicity, while adding non-polar hydrocarbon fragments can increase it. In silico tools are often used to predict these properties; for instance, studies on carvacrol-derived sulfonamides calculated mlog P values to ensure they fell within an acceptable range for drug-likeness (e.g., –2.0 to 4.5). nih.gov The goal is to fine-tune the structure to achieve an optimal "lipophilic permeability efficiency," which effectively balances the positive and negative effects of lipophilicity. nih.gov

Computational Chemistry and In Silico Approaches in SAR Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing deep insights into the molecular basis of drug action. These in silico approaches significantly accelerate the optimization of lead compounds like this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It allows researchers to visualize potential binding modes and analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov

In studies on related indole-sulfonamide derivatives, molecular docking has been successfully used to elucidate binding modes with various protein targets, including aromatase and carbonic anhydrases. acs.orgnih.gov For example, docking studies of indole sulfonamides into the aromatase active site revealed that potent inhibitors could occupy the same binding pocket as the natural substrate, androstenedione. nih.govresearchgate.net The analysis identified key interactions, such as hydrogen bonds with specific amino acid residues like MET374 and ASP309, which are crucial for inhibitory activity. nih.govresearchgate.net Similarly, docking of N-substituted sulfonamides against carbonic anhydrase targets revealed binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard drug acetazolamide, indicating their potential as potent inhibitors. nih.govnih.gov

Table 1: Examples of Molecular Docking Results for Sulfonamide Derivatives

| Compound Series | Target Protein | Key Findings | Binding Affinity / Score | Reference |

|---|---|---|---|---|

| N-substituted sulfonamides | Carbonic Anhydrase (1AZM) | Binding affinities were superior to the standard drug acetazolamide. | -6.8 to -8.2 kcal/mol | nih.gov, nih.gov |

| Indole sulfonamides | Aromatase | Compounds occupied the same binding site as the natural substrate. | Not specified | nih.gov, researchgate.net |

| 2-Thiouracil-5-sulfonamides | 15-Lipoxygenase (15-LOX) | The most active compound showed π-π stacking with His 378. | -9.8 kcal/mol (for compound 9b) | nih.gov |

| Carvacrol sulfonamides | Acetylcholinesterase (AChE) | Binding driven by π–π contacts and hydrogen bonds with Asp74, Tyr341, and Trp286. | Not specified | nih.gov |

Molecular Dynamics (MD) Simulations for Complex Stability Assessment

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, allowing for an assessment of the stability of the docked ligand-protein complex. researchgate.net

This technique is crucial for validating docking results. For instance, in a study of thiazole (B1198619) Schiff base derivatives, MD simulations were performed on the most promising compounds identified through docking. The results confirmed that the derivatives remained stably bound within the active site of the target receptors throughout the simulation period, reinforcing the credibility of the predicted binding mode. nih.gov Such simulations provide valuable information on the flexibility of the complex and the persistence of key intermolecular interactions, which is critical for confirming a compound's potential as an effective inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.goviau.ir By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed, unsynthesized compounds. acs.org

Several successful QSAR models have been constructed for indole-sulfonamide derivatives. nih.gov These models have revealed that properties such as mass, charge, polarizability, van der Waals volume, and electronegativity are key determinants of the compounds' anticancer and antimalarial activities. acs.orgnih.gov The statistical quality of these models is typically assessed using parameters like the correlation coefficient (R) for both the training and validation sets. acs.orgnih.gov For example, one study successfully built five QSAR models with high predictive performance, which were then used to guide the rational design of a new set of compounds with potentially improved activity. acs.orgnih.gov

Table 2: Example of QSAR Model Performance for Indole-Sulfonamide Derivatives

| Model Set | Correlation Coefficient (R) | Root Mean Square Error (RMSE) | Reference |

|---|---|---|---|

| Training Set | 0.6186–0.9488 | 0.0938–0.2432 | nih.gov, acs.org |

| Validation Set | 0.4242–0.9252 | 0.1100–0.2785 | nih.gov, acs.org |

In Silico ADMET Prediction for Lead Optimization (excluding specific ADMET values)

In the early stages of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead candidates. Performing these studies in a laboratory setting is time-consuming and expensive. In silico ADMET prediction offers a rapid and cost-effective alternative to filter out compounds with unfavorable pharmacokinetic or toxicity profiles before they are synthesized. nih.govmdpi.com

For various sulfonamide derivatives, computational tools like SwissADME and admetSAR are frequently used to predict drug-likeness and pharmacokinetic properties. nih.govmdpi.comscienceopen.com These tools assess whether a compound adheres to established medicinal chemistry guidelines, such as Veber's rules (e.g., number of rotatable bonds) or Oprea's criteria for lead-likeness. nih.gov The predictions cover a range of properties including oral bioavailability, potential for blood-brain barrier penetration, and interaction with metabolic enzymes. nih.govnih.gov By identifying potential liabilities early, these in silico predictions allow medicinal chemists to prioritize the synthesis of compounds that are most likely to possess favorable drug-like characteristics, thereby streamlining the lead optimization process. mdpi.comscienceopen.com

Preclinical Development and Future Directions in N,n Dimethylindoline 5 Sulfonamide Research

In Vitro Pharmacological Characterization of N,N-Dimethylindoline-5-Sulfonamide Analogues

The initial stages of preclinical development heavily rely on in vitro assays to determine the biological activity of new chemical entities. For this compound and its derivatives, this involves a variety of screening and assay development methodologies to identify and characterize their pharmacological properties.

High-Throughput Screening for Biological Activity

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their effects on specific biological targets. bmglabtech.comazolifesciences.com While specific HTS campaigns solely focused on this compound are not extensively documented in publicly available literature, the general principles of HTS are highly applicable to the discovery of novel biological activities for its analogues.

The process typically involves the following steps:

Assay Plate Preparation: Miniaturized assay plates, often in 384- or 1536-well formats, are prepared with the biological target of interest.

Compound Addition: Robotic systems dispense small, precise volumes of individual compounds from a chemical library into the assay wells.

Incubation: The compounds are incubated with the biological target for a predetermined period to allow for any interactions to occur.

Signal Detection: Automated readers measure a specific signal, such as fluorescence, luminescence, or absorbance, which indicates the activity of the compound.

Data Analysis: Sophisticated software analyzes the large datasets generated to identify "hits"—compounds that exhibit a desired level of activity.

For indoline (B122111) sulfonamide analogues, HTS could be employed to screen for a wide range of biological activities, including but not limited to, enzyme inhibition, receptor binding, and antimicrobial effects. For instance, a multiplexed HTS assay was developed to screen for inhibitors of the Werner syndrome protein (WRN), which led to the discovery of 2-sulfonyl/sulfonamide pyrimidine derivatives as covalent inhibitors. nih.gov This demonstrates the power of HTS in identifying novel sulfonamide-based inhibitors.

A significant discovery from a high-throughput screen was the identification of a series of indoline sulfonamide inhibitors targeting the bacterial enzyme dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). nih.govnih.govluc.edu This finding highlights the potential of HTS in uncovering novel antimicrobial candidates within the indoline sulfonamide class.

Biochemical and Cell-Based Assay Development

Following the identification of initial hits from HTS, more detailed biochemical and cell-based assays are developed to confirm and characterize the activity of the compounds. These assays provide crucial information about the mechanism of action, potency, and selectivity of the drug candidates.

Biochemical Assays:

Biochemical assays utilize purified biological molecules, such as enzymes or receptors, to study the direct interaction of a compound with its target. For sulfonamide derivatives, a primary target class is the zinc-containing enzyme family of carbonic anhydrases (CAs). nih.govnih.gov

Carbonic Anhydrase Inhibition Assays: The inhibitory activity of sulfonamides against various CA isoforms can be determined using a stopped-flow CO2 hydrase assay. nih.gov This method measures the catalytic hydration of CO2 to bicarbonate and protons. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are then calculated. Commercially available CA inhibitor screening kits, which utilize the esterase activity of CA on a colorimetric substrate, are also available for high-throughput analysis. abcam.comsigmaaldrich.com

DapE Inhibition Assays: For antimicrobial applications, a ninhydrin-based DapE assay has been developed to measure the inhibitory potency of indoline sulfonamides. nih.govnih.gov This assay quantifies the enzymatic hydrolysis of N-succinyl-L,L-diaminopimelic acid.

Cell-Based Assays:

Cell-based assays are performed using living cells and provide a more physiologically relevant context to evaluate the effects of a compound.

Antiproliferative Assays: To assess the anticancer potential of this compound analogues, their effect on the proliferation of cancer cell lines is investigated. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric assay to measure cell viability. For example, a series of 1-acylated indoline-5-sulfonamides were tested on the MCF7 breast cancer cell line under both normal and hypoxic conditions using the MTT assay. mdpi.com

Cytotoxicity Assays: These assays determine the concentration at which a compound becomes toxic to cells. This is a critical parameter for assessing the therapeutic window of a potential drug.

Anti-inflammatory Assays: The anti-inflammatory potential of indoline derivatives can be evaluated in cell-based models. For example, the ability of these compounds to reduce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages (e.g., RAW 264.7 cells) can be quantified. nih.gov

In Vivo Efficacy Studies in Relevant Disease Models